(1S-endo)-5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide
Overview
Description
SR 144528 is a cannabinoid (CB) receptor 2 inverse agonist with Ki values ranging from 0.3 to 5.6 nM. It is selective for CB2 over CB1 receptors, where it has Ki values ranging from 305 to >10,000 nM. SR 144528 blocks the inhibitory effects of CP 55,940 on forskolin-induced adenylyl cyclase activity in CHO cells expressing hCB2 (IC50 = 10 nM) but not in cells expressing hCB1 (IC50 = >10 µM). SR 144528 has been used to investigate the contribution of the CB2 receptor in the control of pain initiation as well as suppression of inflammation and immune activation.
SR 144528 is a secondary carboxamide resulting from the formal condensation of the carboxy group of 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid with the amino group of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine. A potent and selective cannabinoid receptor type 2 (CB2 receptor) inverse agonist (Ki = 0.6 nM). It has a role as a CB2 receptor antagonist and an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor. It is a member of pyrazoles, a secondary carboxamide, a member of monochlorobenzenes and a bridged compound.
Scientific Research Applications
1. Binding Site Interactions in Cannabinoid Receptors
This compound, known as SR144528, has been extensively studied for its interactions with cannabinoid receptors. Research has demonstrated that the amide functional group of SR144528 is critical to its affinity and efficacy at the CB2 receptor. Molecular modifications that increase the positive electrostatic potential between the fenchyl and aromatic rings lead to more efficacious compounds. This finding is consistent with the hypothesis that the EC-3 loop's negatively charged amino acid, D275, acts as the primary interaction site for SR144528 and its analogues (Kotsikorou et al., 2013).
2. Influence on Ileitis in Rats
SR144528 has been involved in studies exploring its effect on ileitis in rats. Research indicates that endocannabinoids, like anandamide, stimulate intestinal primary sensory neurons via the capsaicin VR1 receptor to release substance P, resulting in enteritis. This process can be mediated by compounds like SR144528, offering insights into the complex interactions between cannabinoids and gastrointestinal inflammation (Mcvey et al., 2003).
3. Synthesis and Characterization in Research Chemicals
SR144528 has also been synthesized and characterized as a research chemical. The presence of the pyrazole core in SR144528 suggests a bioisosteric replacement of an indazole ring commonly associated with synthetic cannabinoids. This compound's synthesis and analytical characterization highlight the importance of accurate identification and labeling in the field of research chemicals (McLaughlin et al., 2016).
4. Role in Endocannabinoid System and Pain Perception
Studies have examined SR144528's role in the endogenous cannabinoid system, particularly in models of persistent pain in rats. The findings suggest that cannabinoid antagonists like SR144528 do not enhance formalin-evoked pain behavior, indicating that in this model, endogenous cannabinoids do not tonically attenuate inflammatory hyperalgesia (Beaulieu1 et al., 2000).
5. Sex Differences in Cannabinoid Receptor-Selective Antagonism
Research has also focused on the sex differences in cannabinoid receptor-selective antagonism by SR144528. The findings suggest differences in receptor activation and affinity between sexes, contributing to varied antinociceptive effects observed in female and male rats (Craft et al., 2012).
6. Antinociceptive Activity of Fatty Acid Amides
SR144528's antinociceptive effects have been evaluated through its interaction with fatty acid amides like palmitylethanolamide. The studies support the hypothesis that compounds like SR144528 participate in the intrinsic control of pain initiation, suggesting potential therapeutic applications in pain management (Calignano et al., 2001).
properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVYNSRNKFXQM-XRHWURSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N[C@H]3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940947 | |
Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S-endo)-5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide | |
CAS RN |
192703-06-3 | |
Record name | 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192703-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SR 144528 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192703063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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